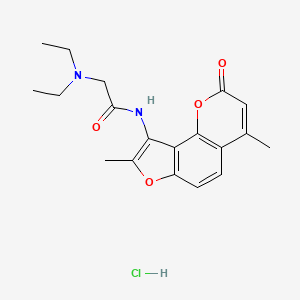
Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, 2-dietilamino-N-(4,8-dimetil-2-oxo-2H-furo(2,3-h)-1-benzopirano-9-il)-, clorhidrato es un compuesto orgánico sintético. Se caracteriza por su compleja estructura molecular, que incluye un sistema de anillo furobenzopirano. Este compuesto es de interés en varios campos de investigación científica debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Acetamida, 2-dietilamino-N-(4,8-dimetil-2-oxo-2H-furo(2,3-h)-1-benzopirano-9-il)-, clorhidrato típicamente involucra reacciones orgánicas de múltiples pasos. Los materiales de partida y los reactivos se eligen en función de los grupos funcionales deseados y la complejidad de la molécula objetivo. Las rutas sintéticas comunes pueden incluir:
Reacciones de condensación: Para formar el sistema de anillo furobenzopirano.
Reacciones de amidación: Para introducir el grupo acetamida.
Reacciones de alquilación: Para unir el grupo dietilamino.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza. Esto puede incluir:
Catálisis: Uso de catalizadores para aumentar la eficiencia de la reacción.
Purificación: Técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
Acetamida, 2-dietilamino-N-(4,8-dimetil-2-oxo-2H-furo(2,3-h)-1-benzopirano-9-il)-, clorhidrato puede sufrir diversas reacciones químicas, incluidas:
Oxidación: Para formar derivados oxidados.
Reducción: Para reducir grupos funcionales específicos.
Sustitución: Para reemplazar ciertos átomos o grupos dentro de la molécula.
Reactivos y Condiciones Comunes
Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.
Agentes reductores: Como borohidruro de sodio o hidruro de litio y aluminio.
Reactivos de sustitución: Como halógenos o nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir nuevos grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Para estudiar sus efectos en sistemas biológicos.
Medicina: Como potencial agente terapéutico.
Industria: En el desarrollo de nuevos materiales o productos químicos.
Mecanismo De Acción
El mecanismo de acción de Acetamida, 2-dietilamino-N-(4,8-dimetil-2-oxo-2H-furo(2,3-h)-1-benzopirano-9-il)-, clorhidrato involucra su interacción con objetivos moleculares específicos. Estos pueden incluir:
Enzimas: Inhibiendo o activando la actividad enzimática.
Receptores: Uniéndose a los receptores para modular su función.
Vías: Afecta a las vías de señalización celular.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de acetamida: Compuestos con grupos acetamida similares.
Derivados de furobenzopirano: Compuestos con sistemas de anillos similares.
Unicidad
La singularidad de Acetamida, 2-dietilamino-N-(4,8-dimetil-2-oxo-2H-furo(2,3-h)-1-benzopirano-9-il)-, clorhidrato radica en su combinación específica de grupos funcionales y sistemas de anillos, lo que puede conferir propiedades biológicas o químicas únicas.
Propiedades
Número CAS |
75616-55-6 |
|---|---|
Fórmula molecular |
C19H23ClN2O4 |
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N2O4.ClH/c1-5-21(6-2)10-15(22)20-18-12(4)24-14-8-7-13-11(3)9-16(23)25-19(13)17(14)18;/h7-9H,5-6,10H2,1-4H3,(H,20,22);1H |
Clave InChI |
YDWANMSVHJAASP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)NC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


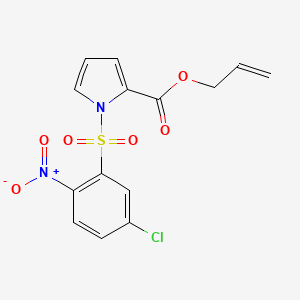
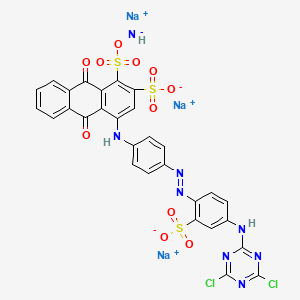
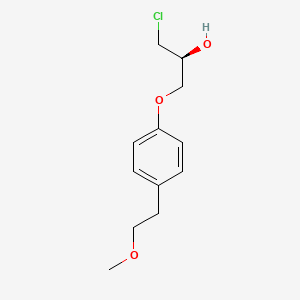
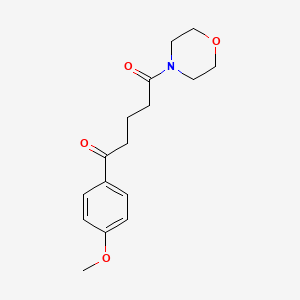

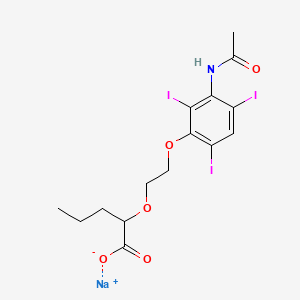
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
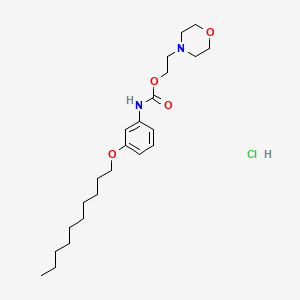
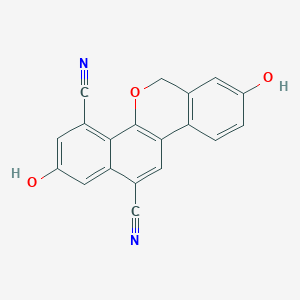

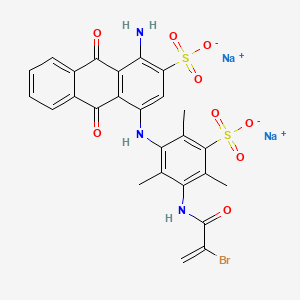
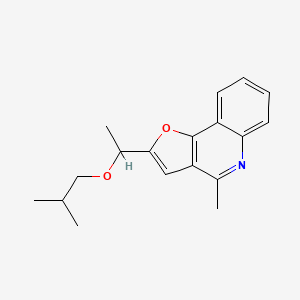
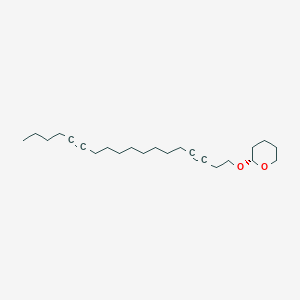
![8-(2,4-dichlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12734086.png)
